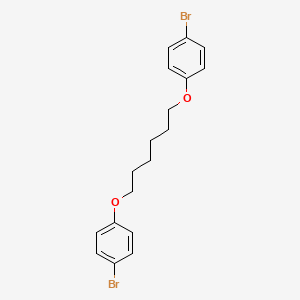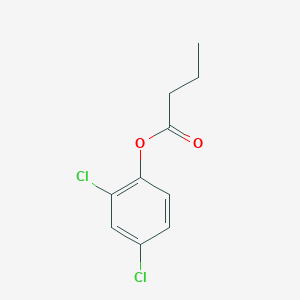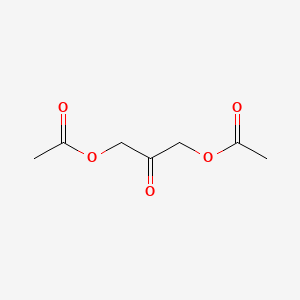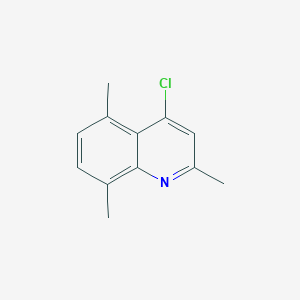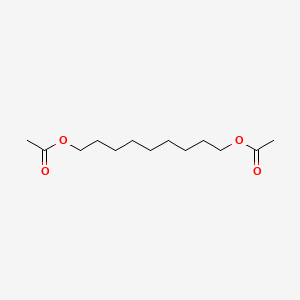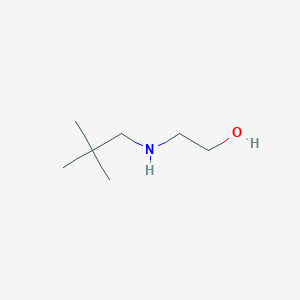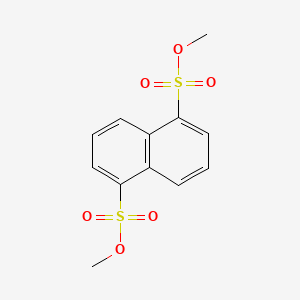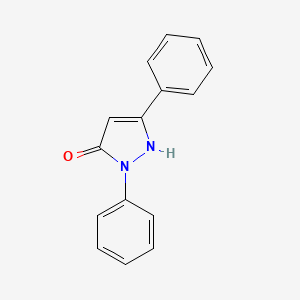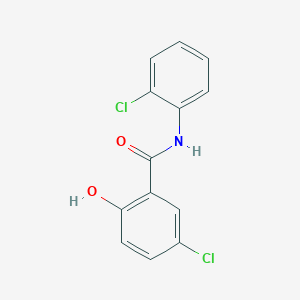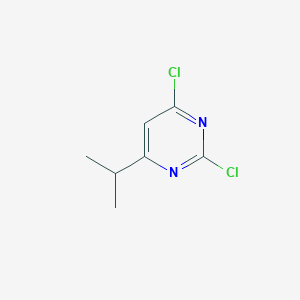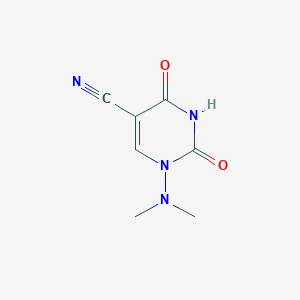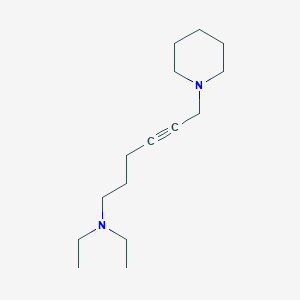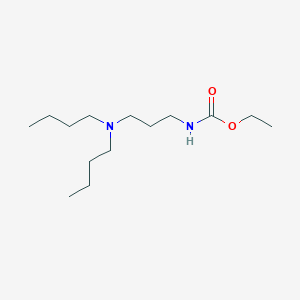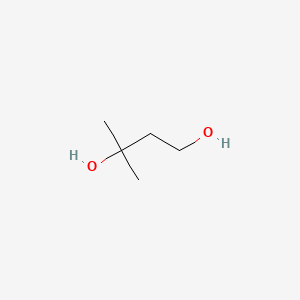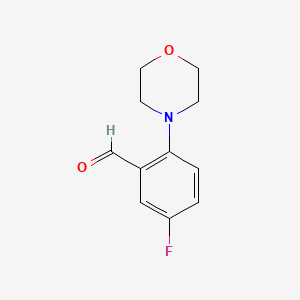
5-Fluoro-2-(morpholin-4-yl)benzaldehyde
Descripción general
Descripción
“5-Fluoro-2-(morpholin-4-yl)benzaldehyde” is a chemical compound with the molecular formula C11H12FNO2 . It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-(morpholin-4-yl)benzaldehyde” consists of a benzaldehyde group substituted with a fluorine atom at the 5th position and a morpholine group at the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving “5-Fluoro-2-(morpholin-4-yl)benzaldehyde” are not detailed in the available resources, similar compounds have been used in various chemical reactions. For example, 2-fluoro-4-morpholinobenzenamine was reacted with different substituted benzoyl chloride in the presence of toluene solvent at reflux temperature to give desired products .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Antimicrobial Activity : A study described the synthesis of novel derivatives using 5-Fluoro-2-(morpholin-4-yl)benzaldehyde, which exhibited moderate antibacterial and antifungal activities (Patil et al., 2011).
- Glucosidase Inhibition : Compounds derived from 5-Fluoro-2-(morpholin-4-yl)benzaldehyde showed significant α-glucosidase inhibitory potential, which is valuable in treating diseases like diabetes (Menteşe et al., 2020).
- Herbicidal Activity : Certain derivatives were found to have herbicidal activities, indicating potential use in agriculture (Huang et al., 2005).
- Synthesis of Novel Compounds : Research has been conducted on synthesizing various new compounds using 5-Fluoro-2-(morpholin-4-yl)benzaldehyde, exploring their chemical structures and potential uses (Nurkenov et al., 2012).
Chemical Properties and Synthesis Techniques
- Synthesis Methods : Innovative methods have been developed for the synthesis of derivatives, improving efficiency and expanding the range of potential applications (Xi, 2014).
- Spectroscopic Research : Studies have been conducted on the spectroscopic properties of these compounds, contributing to a better understanding of their behavior in various environments (Tang et al., 2004).
Pharmaceutical Applications
- Neurokinin-1 Receptor Antagonism : Some derivatives have shown potential as neurokinin-1 receptor antagonists, which could be beneficial in treating conditions like depression and emesis (Harrison et al., 2001).
Propiedades
IUPAC Name |
5-fluoro-2-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHGWDIHGAODKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(morpholin-4-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



